
Methyl 4-methyl-3-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-nitrobenzene-1-sulfonate typically involves the nitration of toluene followed by sulfonation and esterification. The process can be summarized as follows:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methyl-3-nitrotoluene.
Sulfonation: The nitrotoluene is then sulfonated using fuming sulfuric acid to introduce the sulfonic acid group, forming 4-methyl-3-nitrobenzenesulfonic acid.
Esterification: Finally, the sulfonic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and the application of efficient catalysts to enhance the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted by nucleophiles such as amines, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Amino derivatives of the original compound.
Reduction: 4-methyl-3-aminobenzene-1-sulfonate.
Oxidation: 4-carboxy-3-nitrobenzene-1-sulfonate.
Applications De Recherche Scientifique
Methyl 4-methyl-3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-3-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The sulfonate ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding sulfonic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar structure but lacks the methyl group.
Methyl 3-nitrobenzenesulfonate: Similar structure but the nitro group is in a different position.
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the nitro group
Uniqueness
Methyl 4-methyl-3-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which influences its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
21447-62-1 |
|---|---|
Formule moléculaire |
C8H9NO5S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
methyl 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO5S/c1-6-3-4-7(15(12,13)14-2)5-8(6)9(10)11/h3-5H,1-2H3 |
Clé InChI |
QZTFHOBLDNTRAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
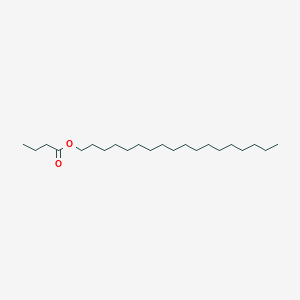

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
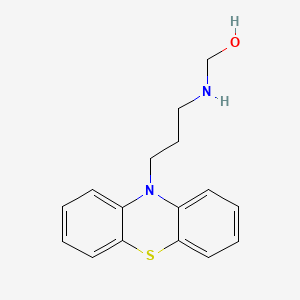
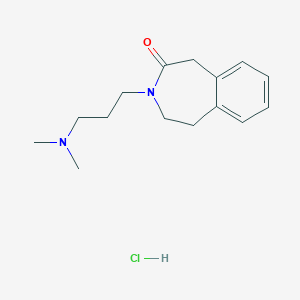

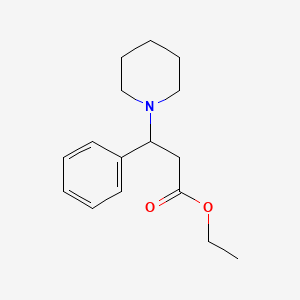

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
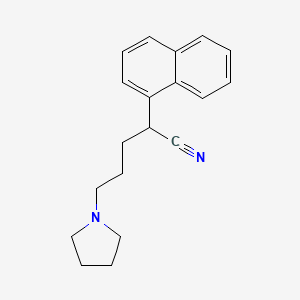
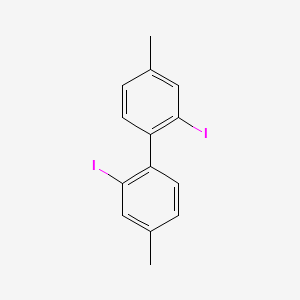
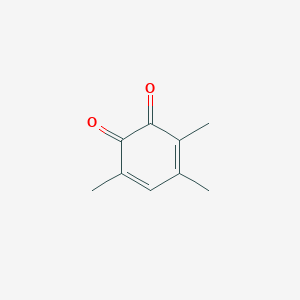
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
